"4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one" chemical structure and properties
"4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and associated experimental methodologies for 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one. This triazolone derivative is a key chemical intermediate and the core heterocyclic structure of the commercial herbicide propoxycarbazone.
Chemical Structure and Identification
4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound featuring a five-membered triazolone ring. The structural characteristics include a methyl group at the 4-position of the ring, a propoxy group at the 3-position, and a ketone at the 5-position.
Chemical Structure:
Caption: Chemical structure of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one |
| CAS Number | 145027-96-9[1] |
| Molecular Formula | C₆H₁₁N₃O₂[1] |
| Molecular Weight | 157.17 g/mol [1] |
| SMILES | CCCOC1=NNC(=O)N1C[1] |
Physicochemical Properties
Table 2: Physicochemical Properties of Propoxycarbazone and its Sodium Salt
| Property | Propoxycarbazone | Propoxycarbazone-sodium | Reference |
| Melting Point | 141 °C | 230-240 °C (decomposes) | [2] |
| pKa | 2.1 | - | [2] |
| Vapor Pressure | - | <1 x 10⁻⁸ Pa at 20 °C | [2] |
| log Kow (octanol/water) | - | -0.30 (pH 4), -1.55 (pH 7), -1.59 (pH 9) | [2] |
| Water Solubility (g/L at 20°C) | - | 2.9 (pH 4), 42.0 (pH 7), 42.0 (pH 9) | [2] |
| Solubility in Organic Solvents (g/L at 20°C) | - | Dichloromethane: 1.5; n-heptane, xylene, isopropanol: <0.1 | [1] |
| Density | - | 1.42 at 20 °C | [1] |
Synthesis
The synthesis of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one is a key step in the production of propoxycarbazone-sodium. While a detailed, publicly available protocol for the triazolone itself is scarce, the overall synthesis of propoxycarbazone-sodium indicates the general pathway.
A plausible synthetic route involves the cyclization of a substituted semicarbazide to form the triazolone ring. The synthesis of the commercial herbicide propoxycarbazone-sodium proceeds by reacting a carbamate derivative of this triazolone with methyl 2-sulfonylchloride benzoate.[1] Another described method involves the formation of a substituted triazolone ring followed by reaction with a sulfonyl isocyanate.[3]
Caption: Conceptual synthesis pathway for propoxycarbazone, highlighting the formation of the triazolone core.
Mechanism of Action and Biological Activity
4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one, as the core of propoxycarbazone, functions as an inhibitor of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][4][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[6] As animals lack this metabolic pathway, they are not susceptible to the inhibitory effects of this compound class, leading to their high selectivity and low mammalian toxicity.[6]
The inhibition of AHAS disrupts protein synthesis, which in turn halts cell division and plant growth. The triazolinone moiety binds to the enzyme, blocking the channel that provides access to the active site.[6]
Some reports also suggest that this class of compounds may possess antibacterial properties by binding to the 50S ribosomal subunit, thereby inhibiting bacterial growth.[1]
Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one.
Experimental Protocols
While specific protocols for the synthesis and analysis of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one are not publicly detailed, methodologies for its derivative, propoxycarbazone, are available and can be adapted.
Analytical Method for Propoxycarbazone in Water
An established method for the determination of propoxycarbazone in drinking water utilizes High-Performance Liquid Chromatography (HPLC) with UV detection. For low concentrations, online solid-phase extraction is employed for sample concentration.[7]
Caption: Experimental workflow for the analysis of propoxycarbazone in water by HPLC-UV.
Acetohydroxyacid Synthase (AHAS) Inhibition Assay (General Protocol)
A general protocol to determine the inhibitory activity of compounds against AHAS involves incubating the enzyme with its substrates (pyruvate and cofactors) in the presence and absence of the inhibitor. The product, acetolactate, is then converted to acetoin, which can be quantified colorimetrically.
Key Steps:
-
Enzyme Preparation: Extraction and partial purification of AHAS from a plant source (e.g., etiolated seedlings).
-
Reaction Mixture: Prepare a buffered solution containing the enzyme, thiamine pyrophosphate (TPP), MgCl₂, FAD, and pyruvate.
-
Inhibition: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. A control without the inhibitor is also prepared.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding acid (e.g., H₂SO₄). This also initiates the decarboxylation of acetolactate to acetoin.
-
Color Development: Add creatine and α-naphthol and incubate to allow for color development.
-
Quantification: Measure the absorbance at a specific wavelength (e.g., 525 nm) and calculate the percentage of inhibition. IC₅₀ values can be determined by plotting inhibition versus inhibitor concentration.
Toxicological Profile (of Propoxycarbazone-sodium)
The toxicological data for propoxycarbazone-sodium indicates low acute toxicity in mammals.
Table 3: Acute Toxicity of Propoxycarbazone-sodium
| Metric | Value | Species | Reference |
| Oral LD₅₀ | >5000 mg/kg | Rat | [2] |
| Dermal LD₅₀ | >5000 mg/kg | Rat | [2] |
| Inhalation LC₅₀ | >5030 mg/m³ | Rat | [2] |
| Fish LC₅₀ (96 hr) | >94.7 mg/L (Bluegill sunfish), >77.6 mg/L (Rainbow trout) | Fish | [2] |
Propoxycarbazone-sodium is reported to be minimally irritating to the eye and skin and does not cause allergic skin reactions. It has been classified as "not likely to be carcinogenic to humans".[8]
Conclusion
4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one is a fundamentally important heterocyclic compound that serves as the foundational structure for the herbicide propoxycarbazone. Its biological activity stems from the potent inhibition of acetohydroxyacid synthase, a key enzyme in the biosynthesis of essential amino acids in plants. While detailed experimental data for this specific intermediate is limited in public literature, a comprehensive understanding of its properties, synthesis, and mechanism of action can be derived from the extensive studies conducted on its commercially successful derivative. The information presented in this guide provides a solid foundation for researchers and professionals working on the development of novel herbicides and other bioactive molecules based on the 1,2,4-triazol-5-one scaffold.
References
- 1. Propoxycarbazone sodium | C15H17N4NaO7S | CID 12056759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propoxycarbazone [drugfuture.com]
- 3. Propoxycarbazone [sitem.herts.ac.uk]
- 4. Propoxycarbazone-sodium (Ref: MKH 6561) [sitem.herts.ac.uk]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
